2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide
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Overview
Description
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a dioxin ring, and a propanamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.
Attachment of the propanamide moiety: This step involves the coupling of the dioxin ring with a propanamide precursor, typically using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or dioxin moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, halogenated compounds, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
N-Methylbenzamide: Known for its use as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-4-3-5-11-12(10)18-7-6-17-11/h3-5,9H,6-8,14H2,1-2H3 |
InChI Key |
WHFBETXHYNKFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N |
Origin of Product |
United States |
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